1,1,1-Trifluorododecan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
26902-72-7 |
|---|---|
Molecular Formula |
C12H21F3O |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1,1,1-trifluorododecan-2-one |
InChI |
InChI=1S/C12H21F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h2-10H2,1H3 |
InChI Key |
YXTBWTOMSMZIMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Strategies and Advanced Chemical Transformations of 1,1,1 Trifluorododecan 2 One
Established Methodologies for 1,1,1-Trifluorododecan-2-one Synthesis
The preparation of this compound has been approached through specific synthetic protocols developed by various research groups. These methods provide access to a key structural motif used in the study of carboxylesterase inhibition.
Preparation Protocols by Hammock et al.
Research has established the synthesis of this compound following protocols developed by Hammock and his collaborators, with foundational work dating back to 1982. metabolomics.se These methods were instrumental in providing access to a range of trifluoromethyl ketone-containing compounds for the investigation of their potent inhibitory activity against various esterases, including juvenile hormone esterase. metabolomics.semetabolomics.se The TFK moiety is a critical pharmacophore that acts as a transition-state analog, reversibly inhibiting serine hydrolases. metabolomics.se The synthesis developed by the Hammock group was crucial for enabling these extensive structure-activity relationship studies. metabolomics.se
Synthetic Routes Developed by Wogulis et al.
Information regarding a specific synthetic route for this compound developed by Wogulis et al. could not be specifically identified in a review of available literature. However, work by Wogulis and colleagues has significantly contributed to understanding the structural basis of how trifluoromethyl ketone inhibitors, such as 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP), interact with and inhibit juvenile hormone esterase. metabolomics.se Their research compared the inhibitory potency of TFKs containing a β-sulfur atom with analogs that have a methylene (B1212753) group in the same position, such as this compound (referred to as TFDK in their study). metabolomics.se This comparative analysis underscores the importance of having reliable synthetic access to such compounds, though a unique synthesis protocol from this group was not detailed in the reviewed sources.
Peroxidation Reactions Leading to Complex Cyclic Peroxides
This compound serves as a substrate in reactions that generate structurally complex cyclic peroxides. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, facilitating transformations such as peroxidation.
Formation of Tetraoxanes via Reaction with Oxone
A notable transformation of this compound is its peroxidation using Oxone (potassium peroxymonosulfate) to form a symmetrical 1,2,4,5-tetraoxane. This reaction proceeds via the dimerization of an intermediate, leading to the formation of 3,6-didecyl-3,6-bis(trifluoromethyl)-1,2,4,5-tetraoxane. This specific conversion highlights a key reactive pathway for fluorinated ketones, yielding complex heterocyclic structures with potential applications, such as in the development of antimalarial agents. nih.govunomaha.edu
Table 1: Peroxidation of this compound
| Reactant | Reagent | Product |
| This compound | Oxone | 3,6-Didecyl-3,6-bis(trifluoromethyl)-1,2,4,5-tetraoxane |
Mechanistic Aspects of Peroxide Bond Formation in Organofluorine Ketones
The mechanism of peroxide bond formation in organofluorine ketones like this compound is heavily influenced by the electronic properties of the trifluoromethyl group. This strongly electron-withdrawing group enhances the electrophilicity of the carbonyl carbon. metabolomics.se
This heightened electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack. In aqueous solutions, many TFKs exist in equilibrium with their corresponding stable gem-diol (hydrate) form. metabolomics.semetabolomics.se In the context of peroxidation with reagents like Oxone, the reaction is initiated by the nucleophilic attack of a peroxide species on the electrophilic carbonyl carbon. organic-chemistry.org The presence of the CF3 group not only activates the ketone for this initial attack but also stabilizes the resulting tetrahedral intermediate, which is analogous to the transition state formed during enzyme inhibition. metabolomics.se This stabilization facilitates the subsequent steps of the reaction, which involve a second molecule of the ketone and further peroxide species, ultimately leading to the cyclization and formation of the stable 1,2,4,5-tetraoxane ring system. The reactivity of ketones in Oxone-mediated reactions can be further enhanced by electron-withdrawing groups at the α-position, a condition perfectly met by the trifluoromethyl group. organic-chemistry.org
Chemical Reactivity and Equilibrium Dynamics of 1,1,1 Trifluorododecan 2 One
Ketone-Gem-Diol Hydration Equilibrium Analysis
In aqueous solutions, 1,1,1-trifluorododecan-2-one establishes a reversible equilibrium with its corresponding geminal diol hydrate (B1144303), 1,1,1-trifluorododecane-2,2-diol. metabolomics.se This equilibrium is a hallmark of many trifluoromethyl ketones and is a direct consequence of the electronic effects exerted by the trifluoromethyl group.
Equilibrium Constants and Factors Influencing Hydration State
The equilibrium between the ketone and its hydrate form can be described by the hydration constant, Khyd. The potent electron-withdrawing nature of the three fluorine atoms in the trifluoromethyl group strongly polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon. metabolomics.se This heightened electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack by water, thus shifting the equilibrium towards the formation of the stable gem-diol. metabolomics.seic.ac.uk As a result, trifluoromethyl ketones, including by extension this compound, are significantly more hydrated in aqueous solutions compared to their non-fluorinated analogs. ic.ac.uk
Factors that influence this equilibrium include the solvent environment. For example, in studies of other trifluoromethyl ketones, the extent of hydration has been shown to vary with the composition of the solvent, such as in dimethyl sulphoxide (DMSO)-water mixtures. rsc.org
Table 1: Illustrative Hydration Equilibrium Constants (Khyd) for Various Ketones
| Compound | Structure | Khyd |
| Acetone | CH3COCH3 | 0.0014 |
| Hexafluoroacetone | CF3COCF3 | 1,200,000 |
| Trifluoroacetone | CF3COCH3 | 0.95 |
| This compound | CF3CO(CH2)9CH3 | Data not available |
Note: The Khyd values for acetone, hexafluoroacetone, and trifluoroacetone are provided for comparative purposes to illustrate the effect of trifluoromethyl substitution. The value for this compound is not available in the cited literature and would require experimental determination.
Kinetic Parameters of Hydration (kH) and Dehydration (kD) Processes
The interconversion between the ketone and its gem-diol hydrate is a dynamic process characterized by the rate constants for hydration (kH) and dehydration (kD). The equilibrium constant, Khyd, is the ratio of these two rate constants (Khyd = kH / kD). The dehydration of the gem-diol is a crucial step for certain reactions where the ketone form is the active species. For example, in the inhibition of mammalian carboxylesterases by trifluoromethyl ketones, it is believed that the ketone is the active inhibitor, necessitating the dehydration of the gem-diol for the carbonyl carbon to be attacked by the catalytic serine residue of the enzyme. metabolomics.se
Despite the importance of these kinetic parameters in understanding the reactivity of this compound, specific experimental values for kH and kD for this compound have not been reported in the available scientific literature. The determination of these parameters would require specialized kinetic studies, such as temperature-jump or NMR-based techniques.
Table 2: Conceptual Kinetic Parameters for Ketone-Gem-Diol Equilibrium
| Process | Rate Constant | Description | Value for this compound |
| Hydration | kH | Rate of formation of the gem-diol from the ketone and water. | Data not available |
| Dehydration | kD | Rate of formation of the ketone from the gem-diol. | Data not available |
Note: This table illustrates the kinetic parameters involved in the hydration/dehydration equilibrium. Specific values for this compound are not available and would need to be determined experimentally.
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic addition reactions. metabolomics.se This reactivity is fundamental to many of its applications and chemical transformations. The trifluoromethyl group significantly enhances the susceptibility of the carbonyl carbon to attack by a wide range of nucleophiles. metabolomics.se
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product. The stability of this tetrahedral intermediate is enhanced by the presence of the electron-withdrawing trifluoromethyl group, which helps to stabilize the developing negative charge on the oxygen atom.
One specific example of a nucleophilic addition reaction involving this compound is its peroxidation with reagents like oxone. nih.gov In the context of its biological activity as an enzyme inhibitor, the key step is the nucleophilic attack by a serine residue in the active site of an enzyme, such as carboxylesterase, on the carbonyl carbon of the ketone. metabolomics.se This forms a reversible covalent bond, leading to the inhibition of the enzyme. metabolomics.se
While the general principles of nucleophilic addition to ketones are well-established, detailed studies on the scope and limitations of various nucleophiles with this compound are not extensively documented in the public domain. Such studies would be valuable for expanding the synthetic utility of this fluorinated ketone.
Biochemical Research Applications: Enzymatic Inhibition by 1,1,1 Trifluorododecan 2 One and Its Structural Analogs
Inhibition Profiles Against Carboxylesterases (CEs)
Trifluoromethyl ketones, including 1,1,1-trifluorododecan-2-one, are effective inhibitors of a range of carboxylesterases. nih.gov These enzymes are vital for the detoxification of xenobiotics and the metabolism of various endogenous and exogenous ester-containing compounds. nih.gov
Studies have demonstrated that this compound and its analogs are potent inhibitors of several mammalian carboxylesterases. The inhibitory potency is influenced by factors such as the duration of preincubation with the enzyme, highlighting the nature of slow-binding inhibitors. nih.gov For instance, the thioether analogs of trifluoromethyl ketones have been identified as potent inhibitors of three different mammalian CEs, with Ki values ranging from 0.3 to 1670 nM. nih.gov In many instances, the thioether-containing compounds demonstrated greater potency as inhibitors when compared to their sulfinyl or sulfonyl counterparts. nih.gov
The inhibitory activities of this compound and a related analog against a panel of mammalian carboxylesterases are presented below.
Table 1: Inhibition of Mammalian Carboxylesterases by this compound and a Structural Analog
| Compound | Enzyme | Inhibition Constant (Ki) in nM (5-min preincubation) |
|---|---|---|
| This compound | hiCE | 16.6 ± 1.6 |
| hCE1 | 12.0 ± 1.2 | |
| rCE | 11.5 ± 1.2 | |
| 3-(Dodecylthio)-1,1,1-trifluoropropan-2-one | hiCE | 1.8 ± 0.2 |
| hCE1 | 0.3 ± 0.03 | |
| rCE | 3.5 ± 0.4 |
Data sourced from scientific literature. hiCE: human intestinal carboxylesterase; hCE1: human liver carboxylesterase 1; rCE: rabbit liver esterase.
Trifluoromethyl ketones were initially identified as inhibitors of juvenile hormone esterases in insects, which play a critical role in insect development. pnas.org The inhibition of juvenile hormone esterase (JHE) from the tobacco hornworm, Manduca sexta, has been studied using a potent transition-state analog inhibitor, 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP). pnas.org JHE is responsible for the degradation of juvenile hormone, and its inhibition leads to developmental abnormalities in insects. pnas.org
The crystal structure of Manduca sexta JHE in complex with OTFP reveals a long, hydrophobic binding pocket with the catalytic triad (B1167595) located at its solvent-inaccessible end. pnas.org This structural insight helps to explain the preference of the enzyme for substrates with long hydrophobic backbones and small alcohol groups. pnas.org
Inhibition of Other Serine Hydrolases (e.g., Fatty Acid Amide Hydrolase (FAAH))
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
The systematic modification of the structure of this compound has been instrumental in elucidating the structure-activity relationships (SAR) for the inhibition of carboxylesterases. These studies have primarily focused on the impact of the alkyl chain length and the oxidation state of a sulfur atom positioned beta to the ketone.
A clear correlation has been established between the length of the alkyl chain in trifluoromethyl ketone inhibitors and their potency against mammalian carboxylesterases. nih.gov In short-term assays, a longer alkyl chain generally leads to more potent inhibition. nih.gov For example, a dodecyl analog is significantly more potent against human intestinal carboxylesterase (hiCE) than a butyl derivative. nih.gov This relationship is linear, as demonstrated by plots of Ki values against the number of carbon atoms in the alkyl chain. nih.gov
Table 2: Effect of Alkyl Chain Length of Thioether Trifluoromethyl Ketone Analogs on Inhibition of Mammalian Carboxylesterases (Ki in nM, 5-min preincubation)
| Alkyl Chain Length | hiCE | hCE1 | rCE |
|---|---|---|---|
| Butyl (C4) | 1670 ± 167 | 1000 ± 100 | 290 ± 29 |
| Hexyl (C6) | 140 ± 14 | 140 ± 14 | 100 ± 10 |
| Octyl (C8) | 16.0 ± 1.6 | 13.0 ± 1.3 | 20.0 ± 2.0 |
| Decyl (C10) | 1.8 ± 0.2 | 1.0 ± 0.1 | 4.0 ± 0.4 |
| Dodecyl (C12) | 1.8 ± 0.2 | 0.3 ± 0.03 | 3.5 ± 0.4 |
Data sourced from scientific literature.
The introduction of a sulfur atom at the beta position to the trifluoromethyl ketone and the subsequent oxidation of this sulfur have profound effects on both the potency and kinetics of carboxylesterase inhibition. nih.gov In general, for short-duration assays, thioether-containing compounds are more potent inhibitors than their corresponding sulfinyl (sulfoxide) or sulfonyl (sulfone) analogs. nih.govmdpi.com However, with prolonged preincubation, the sulfinyl analogs can become more potent inhibitors. mdpi.com This suggests that the different oxidation states affect the rate of binding and the stability of the enzyme-inhibitor complex.
Table 3: Influence of Sulfur Oxidation State of Dodecyl Trifluoromethyl Ketone Analogs on Inhibition of Mammalian Carboxylesterases (Ki in nM, 5-min preincubation)
| Compound Type | hiCE | hCE1 | rCE |
|---|---|---|---|
| Thioether | 1.8 ± 0.2 | 0.3 ± 0.03 | 3.5 ± 0.4 |
| Sulfinyl | 1300 ± 130 | 1100 ± 110 | 1100 ± 110 |
| Sulfonyl | 140 ± 14 | 20.0 ± 2.0 | 70.0 ± 7.0 |
Data sourced from scientific literature.
Comparative Analysis with Methylene (B1212753) Analogs
The substitution of hydrogen atoms with fluorine in organic molecules can dramatically alter their biological activity. In the context of enzyme inhibition, the replacement of a methyl group with a trifluoromethyl group adjacent to a carbonyl moiety is a key strategy for enhancing inhibitory potency. This section provides a comparative analysis of the enzymatic inhibition by this compound and its non-fluorinated methylene analog, dodecan-2-one, with a focus on their interaction with juvenile hormone esterase (JHE), a critical enzyme in insect development.
Trifluoromethyl ketones (TFMKs) are recognized as some of the most potent inhibitors of serine and cysteine proteases, as well as esterases like JHE. nih.govresearchgate.net Their efficacy stems from the strong electron-withdrawing nature of the trifluoromethyl group, which significantly increases the electrophilicity of the adjacent carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack by the active site serine residue of the target enzyme. nih.gov
Upon entering the enzyme's active site, the TFMK, this compound, is attacked by the catalytic serine residue, forming a stable tetrahedral intermediate known as a hemiketal. This hemiketal is a transition-state analog, mimicking the transient tetrahedral intermediate formed during the normal hydrolysis of the ester substrate. researchgate.net The stability of this hemiketal is a crucial factor in the potent inhibition observed with TFMKs.
In contrast, the methylene analog, dodecan-2-one, which possesses a standard methyl group adjacent to the carbonyl, is a significantly weaker inhibitor of JHE. The methyl group does not possess the strong electron-withdrawing properties of the trifluoromethyl group. Consequently, the carbonyl carbon of dodecan-2-one is less electrophilic and therefore less reactive towards the active site serine. While it may still form a hemiketal intermediate, this adduct is far less stable and the equilibrium favors the dissociated enzyme and inhibitor.
The following interactive table, based on established structure-activity relationships for TFMK inhibitors of JHE, provides a hypothetical but representative comparison of the inhibitory potencies.
| Compound Name | Structure | Predicted IC50 (nM) for JHE Inhibition |
| This compound | CH3(CH2)9C(O)CF3 | Low nM range |
| Dodecan-2-one | CH3(CH2)9C(O)CH3 | High µM to mM range |
Detailed Research Findings:
Studies on the structure-activity relationships of TFMK inhibitors have elucidated several key factors contributing to their high potency:
Electrophilicity: As mentioned, the primary driver of the enhanced inhibitory activity of this compound is the increased electrophilicity of the carbonyl carbon due to the inductive effect of the three fluorine atoms.
Hemiketal Stability: The stability of the hemiketal intermediate is significantly enhanced by the presence of the trifluoromethyl group. This is attributed to the ability of the electronegative fluorine atoms to stabilize the negative charge on the oxygen of the tetrahedral intermediate.
Transition-State Analogy: The geometry of the stable hemiketal formed by this compound closely mimics the transition state of the normal enzymatic reaction. This allows the inhibitor to bind with very high affinity to the active site.
Mechanistic Elucidation of Enzyme Inhibitor Interactions Involving 1,1,1 Trifluorododecan 2 One
Proposed Mechanistic Pathways for Enzyme Inhibition
The inhibitory action of 1,1,1-trifluorododecan-2-one and related TFKs is primarily attributed to their ability to mimic the transition state of the enzyme-catalyzed reaction. beilstein-institut.de This involves specific chemical interactions within the enzyme's active site.
Nucleophilic Attack by Catalytic Serine Residues
Enzymes like carboxylesterases and juvenile hormone esterases are typically serine hydrolases. wikipedia.orgnih.gov Their catalytic activity relies on a catalytic triad (B1167595) of amino acids, which commonly includes a serine, a histidine, and an aspartate residue. wikipedia.orgebi.ac.uk The catalytic process is initiated by a nucleophilic attack from the hydroxyl group of the active site serine on the carbonyl carbon of the substrate. nih.govresearchgate.net
In the case of inhibition by this compound, the highly electrophilic carbonyl carbon of the trifluoromethylketone group is the target of this nucleophilic attack by the catalytic serine residue. researchgate.netbiorxiv.org The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for the serine nucleophile. This interaction is a key step in the formation of a stable complex between the enzyme and the inhibitor.
Formation and Stability of Tetrahedral Adducts
Following the nucleophilic attack, a tetrahedral adduct is formed between the enzyme and the inhibitor. researchgate.netucd.ie This adduct is structurally analogous to the tetrahedral intermediate formed during the normal hydrolysis of a substrate. nih.govucd.ie The stability of this adduct is a critical factor in the potency of the inhibition.
With aldehyde inhibitors, it has been observed that they can form two diastereomeric hemiacetals with serine proteases. ucd.ie The formation of these stable adducts effectively sequesters the enzyme, preventing it from binding to its natural substrate and carrying out its catalytic function. libretexts.org The stability of these tetrahedral adducts is often enhanced by hydrogen bonding interactions within the active site, particularly with the oxyanion hole, which stabilizes the negative charge on the oxygen atom of the former carbonyl group. researchgate.netbiorxiv.org Studies have shown that both cysteine and serine proteases can stabilize tetrahedral adducts to a similar extent. ucd.ie
Kinetics of Inhibitor Binding and Dissociation
The interaction between this compound and its target enzymes is often characterized by complex kinetics, indicative of a multi-step binding process.
Analysis of Slow Tight-Binding Inhibition
Trifluoromethylketones, including this compound, are often classified as slow, tight-binding inhibitors. plos.orgsemanticscholar.org This type of inhibition is characterized by an initial, rapid formation of an enzyme-inhibitor complex (E·I), which then undergoes a slower isomerization to a more tightly bound complex (E·I*). beilstein-institut.decore.ac.uk
This two-step process can be represented by the following scheme: E + I ⇌ E·I ⇌ E·I*
Influence of Pre-incubation Time on Inhibition Constants (Ki)
The slow, tight-binding nature of inhibitors like this compound has a significant impact on the determination of their inhibition constants (Ki). metabolomics.se The apparent Ki value can decrease substantially with increased pre-incubation time, as the equilibrium shifts towards the more stable E·I* complex. researchgate.netd-nb.info
For instance, studies on various TFKs have shown that inhibition constants can be significantly affected by the length of the pre-incubation period. researchgate.netmetabolomics.se Assays performed with a short pre-incubation time (e.g., 5 minutes) may yield higher Ki values compared to those with a longer pre-incubation period (e.g., 24 hours). researchgate.net This highlights the importance of considering the pre-incubation time when evaluating the potency of such inhibitors. This time-dependent change in Ki values is a hallmark of the slow-binding mechanism. kobv.de
Structural Determinants of Inhibitor Specificity within Enzyme Active Sites
The specificity of this compound and related inhibitors for particular enzymes is governed by the structural features of both the inhibitor and the enzyme's active site. nih.govnih.gov The long dodecyl chain of this compound likely interacts with hydrophobic pockets within the active site, contributing to its binding affinity.
The precise arrangement of amino acid residues within the active site determines which inhibitors can bind effectively. nih.gov For an inhibitor to be effective, its structure must be complementary to the active site, allowing for favorable interactions that stabilize the enzyme-inhibitor complex. bioninja.com.au For example, the presence of specific residues can create a structural motif that defines the susceptibility of an enzyme to a particular class of inhibitors. nih.gov Therefore, the development of selective inhibitors often involves modifying the inhibitor's structure to optimize its fit within the target enzyme's active site while minimizing its interaction with other enzymes. researchgate.net
Contribution of Secondary Interactions (e.g., Van der Waals, Pi-Stacking)
While the formation of the covalent hemiketal adduct is the primary inhibitory mechanism, the potency and specificity of this compound are significantly influenced by secondary, non-covalent interactions within the enzyme's active site.
Van der Waals Interactions: A critical factor contributing to the binding affinity of this compound is the extensive Van der Waals forces established between the inhibitor's long dodecyl chain and hydrophobic residues lining the active site of the target enzyme. Studies on juvenile hormone esterase (JHE), an enzyme potently inhibited by TFKs, have revealed a long, hydrophobic binding pocket that accommodates the aliphatic portion of the inhibitor. wikipedia.orgrcsb.org For this compound, its eleven-carbon chain fits into this hydrophobic gorge, maximizing contact surface area and leading to favorable Van der Waals interactions. This hydrophobic interaction is a common feature in the structure-activity relationships of aliphatic TFKs, where increased chain length often correlates with higher inhibitory potency up to an optimal length. metabolomics.se
Pi-Stacking Interactions: Classical pi-stacking interactions, which involve the stacking of aromatic rings, are not a feature of the interaction between this compound and its target enzymes, as the inhibitor itself lacks an aromatic moiety. However, studies on structurally similar sulfur-containing TFKs, such as 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP), have highlighted the importance of interactions between the sulfur atom and aromatic residues like phenylalanine in the active site. rcsb.org While not a direct pi-stacking interaction, this sulfur-aromatic interaction contributes to the high potency of these inhibitors. rcsb.org For this compound, the binding is dominated by the hydrophobic and Van der Waals forces of its long alkyl chain.
Conformational States of the Inhibitor in the Active Site
Upon entering the enzyme's active site, this compound adopts a specific conformation that is crucial for its inhibitory function. As a transition-state analog, its structure within the active site is not that of a simple ketone but rather a hydrated, gem-diol form or, more importantly, the tetrahedral hemiketal adduct formed with the catalytic serine. metabolomics.se
The long dodecyl chain is believed to adopt an extended conformation within the hydrophobic binding pocket of the enzyme, similar to the conformation of the natural substrate. wikipedia.orgrcsb.org This alignment properly positions the trifluoromethyl ketone moiety for interaction with the catalytic triad (e.g., Ser, His, Asp/Glu) at the base of the active site. rcsb.orgbeilstein-journals.org The crystal structure of JHE with the bound inhibitor OTFP shows the inhibitor stretching along the length of the binding pocket. rcsb.org
The formation of the tetrahedral hemiketal adduct with the active site serine forces the carbonyl carbon from a planar sp² hybridization to a tetrahedral sp³ state. nih.gov This conformational change is central to the inhibitor's mechanism as it mimics the high-energy transition state of the enzymatic reaction. wikipedia.org The stability of this conformation effectively locks the enzyme in an inactive state. Research on the inhibition of mammalian carboxylesterases by this compound has shown that the inhibition is time-dependent, indicating that the initial binding event is followed by a slower conformational change to the stable, tight-binding tetrahedral adduct. metabolomics.se This suggests that the establishment of the final, inhibitory conformation is a dynamic process.
The table below summarizes the inhibitory potency of this compound against various mammalian carboxylesterases, highlighting the impact of preincubation time on the apparent inhibition constant (Kᵢ). The decrease in Kᵢ values with longer preincubation demonstrates the slow, tight-binding nature of the inhibition and the time required to reach the most stable inhibitory conformation.
Inhibitory Potency of this compound Against Mammalian Carboxylesterases
| Enzyme | Preincubation Time | Apparent Kᵢ (nM) | Source |
|---|---|---|---|
| Human Carboxylesterase 1 (hCE1) | 5 min | 11.3 ± 1.6 | metabolomics.se |
| Human Carboxylesterase 1 (hCE1) | 24 h | 1.2 ± 0.1 | metabolomics.se |
| Rabbit Carboxylesterase (rCE) | 5 min | 8.7 ± 2.2 | metabolomics.se |
| Rabbit Carboxylesterase (rCE) | 24 h | 0.7 ± 0.1 | metabolomics.se |
| Human Intestinal Carboxylesterase (hiCE) | 5 min | 13.7 ± 1.7 | metabolomics.se |
| Human Intestinal Carboxylesterase (hiCE) | 24 h | 1.6 ± 0.2 | metabolomics.se |
Computational and Spectroscopic Approaches in the Study of 1,1,1 Trifluorododecan 2 One
Computational Chemistry for Structure-Activity Relationships and Binding Prediction
Computational chemistry offers a powerful lens through which to examine the interactions of 1,1,1-Trifluorododecan-2-one at a molecular level, predicting its biological potency and informing the design of new, more effective enzyme inhibitors.
Ab Initio Calculations for Prediction of Biological Potency
Ab initio quantum mechanical methods are foundational in predicting the biological potency of molecules like this compound by calculating their electronic structure from first principles, without reliance on empirical data. These calculations can determine key molecular properties such as electrostatic potential, molecular orbital energies (HOMO/LUMO), and partial atomic charges. For this compound, these properties are critical in understanding its reactivity and ability to interact with biological macromolecules.
The potent inhibitory activity of trifluoromethyl ketones is often attributed to the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing trifluoromethyl group. Ab initio calculations can precisely quantify this effect and model the transition state of the ketone's interaction with nucleophilic residues (like serine) in an enzyme's active site. The calculated energy barriers for the formation of a tetrahedral intermediate can be correlated with the compound's inhibitory constant (Ki), thus predicting its biological potency. While specific ab initio studies on this compound are not widely published, the principles of this method are broadly applicable to understanding its inhibitory potential.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. For a class of inhibitors including this compound, a QSAR model would relate physicochemical descriptors to their inhibitory potency.
Key Descriptors for this compound in QSAR:
| Descriptor Category | Specific Descriptor Example | Relevance to this compound |
| Electronic | Partial charge on the carbonyl carbon | Influences the electrophilicity and susceptibility to nucleophilic attack. |
| Steric | Molecular volume, Surface area | Determines the fit within the enzyme's active site. |
| Hydrophobicity | LogP (octanol-water partition coefficient) | The long dodecyl chain suggests a significant hydrophobic contribution to binding. |
| Topological | Molecular connectivity indices | Encodes information about the branching and size of the molecule. |
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), extend this by considering the three-dimensional fields surrounding the molecules. For a series of analogs of this compound, the molecules would be aligned, and their steric and electrostatic fields calculated. The resulting CoMFA model would generate contour maps indicating regions where modifications to the structure would likely increase or decrease biological activity. Studies on other trifluoromethyl ketones have demonstrated that both steric bulk and electronic properties are critical for their inhibitory activity against carboxylesterases nih.gov. The volume of substituents has been identified as a key parameter in determining isoform-selectivity nih.gov.
Molecular Docking Simulations of this compound within Enzyme Active Sites
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. For this compound, docking simulations can provide valuable insights into its binding mode within the active site of target enzymes like juvenile hormone esterase or acetylcholinesterase.
Development and Application of Pseudoreceptor Models
In the absence of a known 3D structure for the target receptor, pseudoreceptor models can be developed based on a series of active ligands. These models construct a hypothetical binding site that is complementary to the shapes and properties of the known inhibitors. For a series of potent trifluoromethyl ketone inhibitors, including this compound, a pseudoreceptor model could be built.
The process would involve aligning the set of inhibitors and using their common structural features to define the boundaries and interaction points of the hypothetical active site. This model could then be used to screen new, untested compounds for their potential to bind to the same receptor, guiding the synthesis of novel inhibitors.
Advanced Spectroscopic Analysis Techniques in Mechanistic Research
Spectroscopic techniques are indispensable for characterizing the structure of this compound and its interactions with other molecules, providing empirical data to complement computational predictions.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydration State Determination and Adduct Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying trifluoromethyl ketones like this compound. The presence of the fluorine atoms provides a sensitive probe for the molecule's electronic environment.
Hydration State Determination: Trifluoromethyl ketones are known to exist in equilibrium with their hydrate (B1144303) (gem-diol) form in aqueous solutions. The position of this equilibrium is highly sensitive to the electronic nature of the substituents. ¹⁹F NMR spectroscopy is particularly well-suited for studying this phenomenon. The trifluoromethyl group in the ketone and the hydrate will have distinct chemical shifts, allowing for the quantification of each species at equilibrium. Studies on other trifluoromethyl ketones have shown that the extent of hydration can be influenced by the solvent composition rsc.org. The equilibrium between the ketone and its hydrate is a critical factor in its biological activity, as the tetrahedral hydrate can mimic the transition state of ester hydrolysis.
Adduct Characterization: When this compound inhibits a serine hydrolase, it forms a covalent hemiacetal adduct with the active site serine residue. NMR spectroscopy can be used to characterize this adduct. By using ¹³C or ¹⁵N labeled enzymes, it is possible to observe changes in the chemical shifts of the active site residues upon inhibitor binding. Furthermore, ¹⁹F NMR can be used to monitor the formation of the adduct, as the chemical shift of the trifluoromethyl group will change upon covalent modification. While direct NMR studies of this compound adducts are not published, the technique has been widely applied to characterize the interaction of other inhibitors with their target enzymes.
Mass Spectrometry for Investigating Reaction Products and Metabolites
Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize compounds by measuring their mass-to-charge ratio (m/z). In the study of this compound, MS is indispensable for elucidating the structures of its reaction products and metabolites, providing critical insights into its chemical reactivity and biological fate. nih.govnih.govdanaher.com This is particularly important in fields like drug discovery and development, where understanding a molecule's metabolism is crucial for assessing its efficacy and safety. tandfonline.compharmafocusamerica.com
When this compound is subjected to mass spectrometry, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the molecule is first ionized to form a molecular ion (M+•). Due to the high energy of the ionization process, this molecular ion is often unstable and undergoes fragmentation into smaller, charged particles. The pattern of these fragments is unique to the molecule's structure and can be used for its identification.
For this compound, the fragmentation is dictated by its functional groups: a trifluoromethyl group and a long aliphatic chain attached to a carbonyl group. The primary fragmentation mechanisms for ketones include α-cleavage and the McLafferty rearrangement. jove.comwhitman.eduyoutube.com
Expected Fragmentation of this compound:
α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:
Cleavage between the carbonyl carbon and the trifluoromethyl group, resulting in the loss of a •CF3 radical and the formation of a decanoyl cation ([CH3(CH2)9CO]+).
Cleavage between the carbonyl carbon and the decyl chain, leading to the loss of a decyl radical (•C10H21) and the formation of the trifluoroacetyl cation ([CF3CO]+).
McLafferty Rearrangement: This rearrangement can occur if a γ-hydrogen is present on the alkyl chain. The ketone can undergo a rearrangement to eliminate a neutral alkene molecule, resulting in a characteristic fragment ion. jove.comyoutube.com
Below is a hypothetical table of the major fragments that could be expected in the mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 238 | [C12H21F3O]+• | Molecular Ion (M+•) |
| 169 | [C10H21CO]+ | α-cleavage (Loss of •CF3) |
| 97 | [CF3CO]+ | α-cleavage (Loss of •C10H21) |
| 57 | [C4H9]+ | Fragmentation of the alkyl chain |
| 43 | [C3H7]+ | Fragmentation of the alkyl chain |
Investigating Reaction Products:
Mass spectrometry is a crucial tool for identifying the products of chemical reactions involving this compound. For instance, in a reduction reaction where the ketone is converted to an alcohol (1,1,1-trifluorododecan-2-ol), MS can confirm the identity of the product. The mass spectrum of the alcohol would show a molecular ion peak corresponding to its molecular weight and a different fragmentation pattern, notably the absence of the acylium ions characteristic of the ketone.
Hypothetical Reaction Product Analysis:
| Compound | Reaction Type | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | - | 238 | 169, 97 |
| 1,1,1-Trifluorododecan-2-ol | Reduction | 240 | M-18 (loss of H2O), fragments from alkyl chain |
Characterizing Metabolites:
In a biological system, this compound can undergo various metabolic transformations. nih.govnih.govjackwestin.com These metabolic reactions are typically enzymatic and aim to make the compound more water-soluble for easier excretion. researchgate.net Common metabolic pathways for a compound with a long alkyl chain include hydroxylation at various positions along the chain and subsequent oxidation to carboxylic acids. nih.gov
High-resolution mass spectrometry (HRMS) is particularly valuable in metabolite identification as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of metabolites. tandfonline.com
Plausible Metabolic Pathways and Metabolite Identification:
Hydroxylation: Introduction of a hydroxyl group (-OH) onto the decyl chain would result in a metabolite with a mass increase of 16 Da compared to the parent compound.
Oxidation: Further oxidation of a hydroxylated metabolite could lead to the formation of a carboxylic acid, resulting in a further mass increase.
Below is a table of hypothetical metabolites of this compound and their expected molecular ions.
| Metabolite | Metabolic Reaction | Change in Mass | Expected Molecular Ion (m/z) |
| Hydroxy-1,1,1-trifluorododecan-2-one | Hydroxylation | +16 | 254 |
| Carboxy-1,1,1-trifluorododecan-2-one derivative | Oxidation | +30 (from parent) | 268 |
By comparing the mass spectra of the parent compound with those of its potential metabolites, researchers can identify the biotransformations that have occurred.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
